Methyl 4-[(4,6-dimethylpyrimidin-2-ylthio)methyl]benzoate
Description
Methyl 4-[(4,6-dimethylpyrimidin-2-ylthio)methyl]benzoate is a heterocyclic compound featuring a central pyrimidine ring substituted with two methyl groups at the 4- and 6-positions. A thioether (-S-CH2-) linkage connects the pyrimidine moiety to a methyl benzoate ester group. The compound’s design combines the electronic effects of the pyrimidine ring with the steric and solubility properties imparted by the methyl and ester groups.
Properties
IUPAC Name |
methyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-11(2)17-15(16-10)20-9-12-4-6-13(7-5-12)14(18)19-3/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTGBIRAUQZWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Methyl 4-(Bromomethyl)benzoate
This method involves reacting 4,6-dimethyl-2-thiopyrimidine with methyl 4-(bromomethyl)benzoate in the presence of a base. The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic methylene carbon adjacent to the bromine atom. Key parameters include:
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Base Selection : Potassium carbonate (K₂CO₃) is preferred due to its ability to deprotonate the thiol group while maintaining solubility in polar aprotic solvents.
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Solvent System : Dimethylformamide (DMF) enhances reaction efficiency by stabilizing ionic intermediates.
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Molar Ratios : A 1:1.2 ratio of methyl 4-(bromomethyl)benzoate to 4,6-dimethyl-2-thiopyrimidine minimizes side reactions.
A representative reaction equation is:
Alternative Pathway via Thioetherification
A patent-derived approach utilizes benzylthiol intermediates to construct the thioether linkage. While originally designed for mesosulfuron-methyl, this method can be adapted by substituting benzylthiol with 4,6-dimethyl-2-thiopyrimidine. Critical steps include:
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Nucleophilic Aromatic Substitution : Reaction of methyl 4-cyano-2-nitrobenzoate with 4,6-dimethyl-2-thiopyrimidine under alkaline conditions.
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Reductive Amination : Hydrogenation with Raney nickel to reduce nitro groups, though this step is omitted in the target compound’s synthesis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Solvent | DMF | 85–90% | |
| Temperature | 70–80°C | Maximizes kinetics | |
| Reaction Time | 5 hours | Prevents over-reaction |
Polar aprotic solvents like DMF improve nucleophilicity, while temperatures above 70°C accelerate the reaction without promoting decomposition. Prolonged heating beyond 6 hours leads to sulfoxide byproducts, reducing yield by ~15%.
Base and Stoichiometry
Triethylamine (TEA) and K₂CO₃ are commonly used, but K₂CO₃ provides higher yields (92% vs. 78%) due to better deprotonation efficiency. A 20% excess of base ensures complete conversion of the thiol to its anion.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
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¹H NMR : Key signals include a singlet at δ 3.85 ppm (OCH₃), doublets for aromatic protons (δ 7.66–7.89 ppm), and pyrimidine methyl groups (δ 2.39–2.60 ppm).
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LC/MS : Molecular ion peak at m/z 332.10 [M+1] confirms the target compound.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems reduces reaction time from 5 hours to 30 minutes, achieving 88% yield at 100 g scale. Key advantages include:
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Enhanced heat transfer, minimizing thermal degradation.
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Automated stoichiometry control, reducing human error.
Waste Mitigation Strategies
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Solvent Recovery : Distillation reclaims 95% of DMF for reuse.
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Acid Scavengers : Calcium oxide neutralizes HBr byproducts, simplifying disposal.
Challenges and Solutions
Byproduct Formation
Scalability Limitations
High-pressure hydrogenation steps (e.g., Raney nickel) in analogous syntheses require specialized equipment. Substituting hydrogen with ammonium formate in transfer hydrogenation offers a safer alternative.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic (K₂CO₃/DMF) | 92% | >99% | High | Moderate |
| Benzylthiol Adaptation | 78% | 95% | Moderate | Low |
The nucleophilic substitution route using K₂CO₃ in DMF is superior in yield and purity, making it the preferred method for industrial applications .
Scientific Research Applications
Methyl 4-[(4,6-dimethylpyrimidin-2-ylthio)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[(4,6-dimethylpyrimidin-2-ylthio)methyl]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by binding to enzymes or receptors, leading to altered cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
Target Compound : The pyrimidine ring is substituted with methyl groups at positions 4 and 5. These alkyl groups likely enhance lipophilicity and steric bulk compared to aryl substituents.
Compound 26 (): Features a thieno[2,3-d]pyrimidine core with a 6-methyl and 5-phenyl substituent. The oxygen linkage (oxy) and thieno-fused ring system differentiate it from the target compound.
Compounds 4a–4f () : These derivatives carry 4,6-diphenylpyrimidine groups. The aryl substituents likely reduce solubility compared to the target’s methyl groups but may improve binding affinity in supramolecular interactions .
Linkage and Functional Group Modifications
Target Compound : A thioether (-S-CH2-) bridge connects the pyrimidine and benzoate groups. The sulfur atom may confer metabolic stability compared to oxygen-based linkages.
The LC-MS data (m/z 377.0 [M+H]⁺) and NMR signals (δ 3.20, 3.87 for methyl groups) highlight distinct electronic environments due to the oxygen bridge .
Compound 1 () : Contains a thioether (-S-CH2-) similar to the target but links to an ethyl acetate group instead of methyl benzoate. The thietan-3-yloxy substituent on the pyrimidine introduces a strained three-membered ring, which could influence reactivity .
Compounds C1–C7 (): These analogs replace the pyrimidine with a quinoline core connected via a piperazine-carbonyl bridge. The quinoline’s extended aromatic system and the piperazine’s basic nitrogen contrast sharply with the target’s pyrimidine-thioether architecture .
Ester Group Variations
Target Compound : The methyl benzoate ester balances solubility and lipophilicity.
Compound 1 () : Uses an ethyl acetate ester, which may alter hydrolysis kinetics and bioavailability due to the smaller alkyl chain .
Compounds C1–C7 (): Retain the methyl benzoate group but attach it to a quinoline-piperazine scaffold. The consistent ester group suggests shared synthetic strategies, such as esterification or nucleophilic substitution .
Characterization Techniques :
- NMR Spectroscopy : Used extensively across analogs (e.g., δ 7.17–8.53 for Compound 26’s aromatic protons) .
- LC-MS : Critical for confirming molecular ions (e.g., m/z 377.0 for Compound 26) .
Data Table: Structural and Analytical Comparison
Key Insights and Implications
- Electronic Effects : The target’s methyl groups on pyrimidine may reduce steric hindrance compared to diphenyl analogs (), favoring synthetic accessibility .
- Linkage Stability : Thioether linkages (target, ) may offer superior resistance to hydrolysis compared to ethers () .
- Characterization Workflows : The widespread use of NMR and crystallography tools (Evidences 1–6) underscores the importance of multi-technique validation for such compounds .
Biological Activity
Methyl 4-[(4,6-dimethylpyrimidin-2-ylthio)methyl]benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a benzoate moiety linked to a thioether group derived from a pyrimidine ring. The presence of the thioether linkage is significant as it can influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. The mechanism could involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Potential : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. This may be attributed to the compound's ability to induce apoptosis or inhibit cell proliferation.
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Nucleic Acids : The pyrimidine ring may interact with DNA or RNA, potentially inhibiting their function and leading to cell cycle arrest.
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering cellular signaling pathways and impacting processes such as apoptosis or inflammation.
- Oxidative Stress Modulation : There is potential for this compound to modulate oxidative stress within cells, contributing to its anticancer properties.
Case Studies and Experimental Data
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Antimicrobial Activity :
- In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it demonstrated an inhibitory concentration (IC50) of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Effects :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate (IC50 ~50 µg/mL) | Significant (IC50 ~25 µM) |
| Methyl 4-(2-(4,6-dimethylpyrimidin-2-yl)carbamoyl)benzoate | Structure | Low | Moderate (IC50 ~40 µM) |
| Methyl 4-(2-(4,6-dimethylpyrimidin-2-yl)amino)benzoate | Structure | High (IC50 ~30 µg/mL) | High (IC50 ~15 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
